Welcome to the BenchChem Online Store!
molecular formula C8H7N3O2 B3143354 2-Methyl-8-nitroimidazo[1,2-a]pyridine CAS No. 52310-49-3

2-Methyl-8-nitroimidazo[1,2-a]pyridine

Cat. No. B3143354
M. Wt: 177.16 g/mol
InChI Key: HOTKGEGFZCVTRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05112834

Procedure details

20.0 g of 2-amino-3-nitropyridine and 22 g of bromoacetone are boild in 1 l ethanol for 55 hours under reflux. The mixture is then cooled in an icebath, the crystalline hydrobromide filtered off under suction and washed with ethanol. After drying in a vacuum at 50° C. the yield of the title compound of m.p. 300° C. (decomposition) is 17.2 g.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1.Br[CH2:12][C:13](=O)[CH3:14]>C(O)C>[CH3:14][C:13]1[N:1]=[C:2]2[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]2[CH:12]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
NC1=NC=CC=C1[N+](=O)[O-]
Step Two
Name
Quantity
22 g
Type
reactant
Smiles
BrCC(C)=O
Step Three
Name
Quantity
1 L
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 55 hours
Duration
55 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then cooled in an icebath
FILTRATION
Type
FILTRATION
Details
the crystalline hydrobromide filtered off under suction
WASH
Type
WASH
Details
washed with ethanol
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying in a vacuum at 50° C. the yield of the title compound of m.p. 300° C. (decomposition)

Outcomes

Product
Name
Type
Smiles
CC=1N=C2N(C=CC=C2[N+](=O)[O-])C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.